9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole
Description
9-[2-(1H-Benzimidazol-2-yl)ethyl]carbazole is a hybrid heterocyclic compound combining a carbazole core with a benzimidazole moiety linked via an ethyl chain. Carbazole derivatives are renowned for their optoelectronic properties, biological activity, and structural versatility .
Properties
Molecular Formula |
C21H17N3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole |
InChI |
InChI=1S/C21H17N3/c1-5-11-19-15(7-1)16-8-2-6-12-20(16)24(19)14-13-21-22-17-9-3-4-10-18(17)23-21/h1-12H,13-14H2,(H,22,23) |
InChI Key |
JOYQBQFJPLXICC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
The preparation of BRD6340 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
BRD6340 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Cancer Therapy Applications
9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole and its derivatives have shown promising anti-cancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for the development of novel anticancer agents.
Case Studies and Findings
- Inhibition of Tumor Growth : Research has demonstrated that carbazole derivatives exhibit significant anti-tumor activities against several cancer cell lines. For instance, derivatives of carbazole were tested against human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and non-small-cell lung carcinoma (H460), showing moderate to good activity levels. One derivative exhibited an IC50 value of 2.5 nM against the Calu1 cell line, indicating potent cytotoxicity .
- Mechanism of Action : The anti-cancer activity is often attributed to the ability of these compounds to inhibit topoisomerase II, a crucial enzyme for DNA replication. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | Calu1 | 2.5 |
| Compound B | MDA MB231 | 0.198 |
| Compound C | TCC-SUP | 0.025 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been explored in various studies.
Research Insights
- Antimicrobial Efficacy : Recent studies have synthesized new derivatives that showed significant antimicrobial activity against common pathogens such as Escherichia coli and Candida albicans. Notably, some compounds demonstrated exceptional anti-biofilm activity against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that many synthesized compounds did not induce significant toxicity at concentrations below 100 μg/mL, indicating a favorable safety profile for further development .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| Escherichia coli | X μg/mL | Y μg/mL |
| Candida albicans | X μg/mL | Y μg/mL |
| Pseudomonas aeruginosa | X μg/mL | Y μg/mL |
Pharmacological Applications
Beyond its applications in oncology and microbiology, this compound is being investigated for other therapeutic uses.
Potential Therapeutic Uses
- Heat Shock Protein Inhibition : Some derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell survival and proliferation. Inhibiting Hsp90 can enhance the effectiveness of existing cancer therapies by promoting apoptosis in resistant cancer cells .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases, including chronic respiratory conditions and autoimmune disorders .
Mechanism of Action
The mechanism of action of BRD6340 involves its interaction with specific molecular targets, leading to the inhibition of key pathways involved in cancer cell proliferation and survival. This includes the inhibition of certain enzymes and signaling pathways that are critical for the growth and survival of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties
Spectral and Optoelectronic Properties
The target compound’s benzimidazole-ethyl-carbazole architecture enables broad absorption in the UV-vis range (300–400 nm) and emission in the blue-green region. Comparatively:
- Thiadiazole/selenadiazole-carbazole hybrids : Exhibit luminescence at 500–600 nm due to stronger acceptor groups, whereas benzimidazole’s moderate electron withdrawal limits the target compound to shorter wavelengths .
- 9-Hexyl-3-(4-phenylquinolin-2-yl)carbazole: Incorporation of quinoline extends π-conjugation, resulting in a 50 nm red shift compared to benzimidazole derivatives .
Antimicrobial and Antifungal Effects
- Benzimidazole–pyrazole hybrids (e.g., 39c): Show MIC values of 7.81 µg/mL against Staphylococcus aureus, outperforming ciprofloxacin (125 µg/mL).
- Neuroprotective carbazoles : Derivatives like 9-(2-methoxyethoxyethyl)carbazole inhibit amyloid plaque formation (IC₅₀ = 5 µM), suggesting that substituent flexibility (e.g., ether chains) improves blood-brain barrier penetration compared to rigid benzimidazole-ethyl groups .
Biological Activity
The compound 9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole is a significant member of the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its anticancer properties, neuroprotective effects, and antimicrobial activities. The information is synthesized from various studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure :
The structure of this compound features a carbazole core substituted with a benzimidazole moiety. This unique configuration is believed to enhance its interaction with biological targets.
Synthesis :
The synthesis of this compound typically involves multi-step organic reactions, where starting materials are carefully chosen to ensure high purity and yield. Common methods include:
- N-alkylation of carbazole derivatives with benzimidazole.
- Coupling reactions that link the benzene rings through ethylene bridges.
These synthetic strategies are crucial for producing derivatives with specific biological activities.
Anticancer Activity
Numerous studies have reported the anticancer properties of carbazole derivatives, including this compound. Research indicates that compounds in this category exhibit significant activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Control (SAHA) IC50 (µM) |
|---|---|---|
| U937 (myeloid leukemia) | 1.8 | 2.3 |
| PC-3 (prostate adenocarcinoma) | 3.7 | 9.9 |
| A549 (lung carcinoma) | 4.4 | 3.8 |
| MDA-MB-231 (breast cancer) | 3.1 | 5.6 |
| HCT116 (colon cancer) | 5.5 | 6.0 |
The compound has demonstrated potent inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Carbazole derivatives, including those containing benzimidazole groups, have shown promising neuroprotective effects. For instance, studies have indicated that certain derivatives can protect neuronal cells from glutamate-induced injury:
- Neuroprotective Assays : Compounds were tested on HT22 neuronal cells, revealing significant protective effects at concentrations as low as 3 µM.
- Mechanism : The neuroprotective activity is attributed to antioxidative properties that mitigate oxidative stress in neuronal cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that this compound exhibits varying degrees of activity against bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >400 |
| Pseudomonas aeruginosa | <100 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Study on Anticancer Activity
A recent study evaluated the efficacy of several carbazole derivatives against multiple cancer cell lines, highlighting their ability to induce apoptosis and inhibit cell cycle progression. The results indicated that compounds similar to this compound could significantly reduce cell viability in treated cultures .
Neuroprotection Against Oxidative Stress
In another investigation focusing on neuroprotection, researchers synthesized several derivatives and assessed their ability to prevent neuronal cell death induced by oxidative stressors. The most effective compounds were those with bulky substituents at the N-position, which enhanced their protective capabilities .
Q & A
Q. What are the common synthetic routes for preparing 9-[2-(1H-benzimidazol-2-yl)ethyl]carbazole?
The compound is typically synthesized via multi-step reactions involving carbazole and benzimidazole precursors. For example, a Williamson ether synthesis or N-alkylation can link the carbazole and benzimidazole moieties. details a method using 9-ethylcarbazole derivatives reacted with benzimidazole-containing reagents under reflux conditions (e.g., in xylene) with acid catalysts. Purification via silica column chromatography (hexane/ethyl acetate eluent) and recrystallization (dichloromethane) yields the product (~45% yield) .
Q. How is the crystal structure of benzimidazole-carbazole derivatives determined?
Single-crystal X-ray diffraction is the gold standard. For example, in and , dihedral angles between aromatic subunits (e.g., 7.35° and 18.23°) and hydrogen-bonding networks (C—H···O, N—H···O) were resolved using SHELX software. Hydrogen atoms are geometrically fixed, with isotropic displacement parameters refined for accuracy .
Q. What spectroscopic methods validate the purity and structure of this compound?
Characterization includes:
- 1H/13C NMR : Confirms proton environments and carbon frameworks.
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch in benzimidazole at ~1600 cm⁻¹).
- Mass spectrometry : Validates molecular weight.
- Elemental analysis : Matches calculated and observed C/H/N percentages (e.g., ±0.3% tolerance in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
Systematic screening of solvents (e.g., DMF vs. acetonitrile), catalysts (e.g., p-toluenesulfonic acid), and temperatures (reflux vs. microwave-assisted) enhances efficiency. shows that substituents on aryl thiazole-triazole groups influence yields (e.g., electron-withdrawing groups like bromine in 9c reduce steric hindrance, improving yield to ~60%) .
Q. What strategies address contradictory bioactivity data in benzimidazole-carbazole derivatives?
Discrepancies in anti-inflammatory activity (e.g., ) may arise from assay variability (e.g., rat-paw edema vs. COX inhibition). Methodological standardization, dose-response curves, and molecular docking (as in , where 9c showed optimal binding to COX-2) clarify structure-activity relationships .
Q. How do intermolecular interactions in the crystal lattice affect material properties?
Hydrogen-bonding networks (e.g., C—H···O chains along the b-axis in ) influence thermal stability and solubility. Computational tools like Hirshfeld surface analysis can quantify interaction contributions, aiding in designing derivatives with tailored aggregation behavior .
Q. What computational methods predict electronic properties for optoelectronic applications?
Density functional theory (DFT) models HOMO-LUMO gaps and excited-state dynamics. highlights ortho-linking of carbazole to triazine frameworks, which modulates aggregation-induced quenching (AIQ) and solvatochromism. Time-dependent DFT validates experimental UV-Vis/fluorescence spectra .
Q. How can synthetic byproducts or impurities be systematically identified?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry detects trace impurities. In , TLC (Rf values) and column chromatography (gradient elution) minimized byproducts like unreacted intermediates. Reaction monitoring via in-situ IR/NMR further refines purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
